molecular formula C17H15Cl2N3OS B11475341 N-(3,4-Dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylurea

N-(3,4-Dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylurea

Cat. No.: B11475341
M. Wt: 380.3 g/mol
InChI Key: OHVWSBHQJCNHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA typically involves the reaction of 3,4-dichloroaniline with 5-methyl-4,5-dihydro-1,3-thiazol-2-amine in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1-phenylurea: Lacks the thiazole ring, which may affect its biological activity.

    3-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea: Lacks the dichlorophenyl group, which may influence its chemical reactivity and applications.

Uniqueness

The presence of both the dichlorophenyl and thiazole moieties in 3-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA makes it unique, potentially offering a combination of properties from both functional groups. This can result in enhanced biological activity, improved chemical stability, or novel applications compared to similar compounds.

Properties

Molecular Formula

C17H15Cl2N3OS

Molecular Weight

380.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea

InChI

InChI=1S/C17H15Cl2N3OS/c1-11-10-20-17(24-11)22(13-7-8-14(18)15(19)9-13)16(23)21-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,23)

InChI Key

OHVWSBHQJCNHKC-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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